1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine
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Overview
Description
1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a naphthalene ring, a methyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between naphthylamine and methylimidazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenemethanol: Shares the naphthalene ring but differs in functional groups.
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-triazoline-3-thione: Contains a similar naphthalene ring but has different substituents and ring structures.
Uniqueness
1-Methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
120142-25-8 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C14H15N3/c1-17-13(9-16-14(17)15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H2,15,16) |
InChI Key |
AUEZEQIPLNDYMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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